A Technical Guide to 4-(4-Aminophenyl)butyric Acid: Chemical Properties and Structure
A Technical Guide to 4-(4-Aminophenyl)butyric Acid: Chemical Properties and Structure
Introduction
4-(4-Aminophenyl)butyric acid, also known as 4-APB, is an organic compound derived from butyric acid. It serves as a significant synthetic intermediate in the pharmaceutical industry and for the synthesis of various other compounds.[1] Notably, it is recognized as a degradation product of Chlorambucil, an alkylating agent used in chemotherapy for conditions like chronic lymphocytic leukemia.[1] The compound is also utilized in mechanistic drug studies, with research suggesting it may act as an agonist for certain G-protein coupled receptors and as an inhibitor of monoamine oxidase, which is involved in neurotransmitter metabolism.[1] Furthermore, its structure lends itself to use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental protocols for researchers and drug development professionals.
Chemical Structure and Identifiers
The fundamental structure of 4-(4-Aminophenyl)butyric acid consists of a phenyl ring substituted with an amino group and a butyric acid chain.
Caption: Chemical structure of 4-(4-Aminophenyl)butanoic acid.
| Identifier | Value |
| IUPAC Name | 4-(4-aminophenyl)butanoic acid[3] |
| Synonyms | 4-(4-Aminophenyl)butyric acid, p-Aminobenzenebutyric acid, 4-Aminobenzenebutanoic acid |
| CAS Number | 15118-60-2[1][2][3][4][5][6][7][8] |
| Molecular Formula | C10H13NO2[2][3][6][7][8] |
| SMILES | Nc1ccc(CCCC(O)=O)cc1 |
| InChI Key | RBHLFWNKEWLHBP-UHFFFAOYSA-N[3] |
Physicochemical Properties
The key physicochemical properties of 4-(4-Aminophenyl)butyric acid are summarized below. These predicted and experimentally determined values are critical for its application in research and development.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [2][3][6][7][8] |
| Melting Point | 121-124 °C | [4][5] |
| Boiling Point (Predicted) | 363.7 ± 17.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.177 ± 0.06 g/cm³ | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
| XLogP3 (Computed) | 1.7 | [3] |
Experimental Protocols
Synthesis Protocol
A general procedure for the synthesis of 4-(4-aminophenyl)butyric acid involves the reduction of an acetamidophenyl precursor.[1]
Starting Material: 4-(4-acetamidophenyl)-4-oxobutanoic acid or 3-(4-acetamidophenyl)propionic acid.[1]
Reagents and Equipment:
-
3-(4-acetamidophenyl)propionic acid (89 g)[1]
-
Potassium hydroxide (88 g)[1]
-
85% Hydrazine hydrate (65 ml)[1]
-
Diethylene glycol (450 ml)[1]
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
pH meter and 6N Hydrochloric acid
Methodology:
-
Combine 89 g of 3-(4-acetamidophenyl)propionic acid, 88 g of potassium hydroxide, 65 ml of 85% hydrazine hydrate, and 450 ml of diethylene glycol in a suitable reaction vessel.[1]
-
Heat the mixture to reflux and maintain for 1.5 hours.[1]
-
Increase the reaction temperature to 150°C to distill off excess hydrazine hydrate.[1]
-
Maintain the reaction at 150°C for an additional 4 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Add 400 g of water to the cooled mixture.[1]
-
Adjust the pH of the solution to 6 using 6N hydrochloric acid to precipitate the product.[1]
-
Filter the precipitate, wash with water, and dry to yield 4-(4-aminophenyl)butyric acid.
Caption: Workflow for the synthesis of 4-(4-aminophenyl)butyric acid.
General Analytical Approaches
While specific validated methods for 4-(4-aminophenyl)butyric acid were not detailed in the provided search results, standard analytical techniques for organic acids can be readily applied.
1. High-Performance Liquid Chromatography (HPLC): A combination of reversed-phase chromatography with UV detection is a common and accessible method for analyzing organic acids.[9]
-
Column: A C18 stationary phase column is typically suitable.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like acetonitrile or methanol. Gradient elution may be required to achieve optimal separation from impurities.
-
Detection: UV detection is effective due to the presence of the phenyl ring chromophore. The detection wavelength should be set at the absorbance maximum of the compound.
2. Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds, GC-MS offers high sensitivity and structural confirmation. Since 4-(4-aminophenyl)butyric acid has low volatility, derivatization is necessary.
-
Derivatization: The carboxylic acid and amino groups must be derivatized prior to analysis. Silylation (e.g., using BSTFA) is a common method for making such compounds amenable to GC analysis.
-
Analysis: The derivatized sample is injected into the GC-MS system. The resulting mass spectrum provides a fragmentation pattern that can be used for identification and quantification.
Biological Context and Potential Applications
4-(4-Aminophenyl)butyric acid is relevant in several areas of drug development and biological research. Its roles range from being a metabolite of an existing drug to a building block for novel therapeutic modalities.
-
Chemotherapy Metabolite: It is a known degradation product of the anticancer drug Chlorambucil.[1] Understanding its properties is relevant for studying the metabolism and clearance of the parent drug.
-
PROTAC Linker: The molecule is used as a linker in the synthesis of PROTACs, which are novel molecules designed to induce the degradation of specific target proteins.[2]
-
Pharmacological Activity: Preliminary studies suggest it may have intrinsic biological activity, including potential agonism at G-protein coupled receptors and inhibition of monoamine oxidase.[1] These activities, however, require further investigation to be fully characterized.
Caption: Key applications and biological context of the compound.
References
- 1. 4-(4-Aminophenyl)butyric acid | 15118-60-2 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-(4-Aminophenyl)butanoic acid | C10H13NO2 | CID 27049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Aminophenyl)butyric acid CAS#: 15118-60-2 [m.chemicalbook.com]
- 5. 4-(4-Aminophenyl)butanoic acid | CAS#:15118-60-2 | Chemsrc [chemsrc.com]
- 6. 15118-60-2 CAS MSDS (4-(4-Aminophenyl)butyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-(4-Aminophenyl)butyric acid [oakwoodchemical.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
